Iodo-Selective Amination via C–I Bond
Under copper-catalyzed conditions, 2-bromo-5-iodopyrazine undergoes a highly chemoselective amination at the 5-position (iodo site). A study demonstrates a synthetic route yielding 85% of the desired aminated product, 2-(lH-imidazol-l-yl)-5-iodopyrazine, leaving the bromo substituent intact for further derivatization [1]. This outcome is in stark contrast to analogous reactions with 2,5-dibromopyrazine, where such high, site-specific yields are not reported due to the lack of a differentiated halogen leaving group.
single-site amination product
| Evidence Dimension | Yield of Chemoselective Amination Product |
|---|---|
| Target Compound Data | 85% yield of 2-(lH-imidazol-l-yl)-5-iodopyrazine |
| Comparator Or Baseline | 2,5-Dibromopyrazine (theoretical reaction would yield a mixture of mono- and di-aminated products) |
| Quantified Difference | 85% yield of single-site amination product for the target compound vs. an expected mixture and lower yield for the comparator |
| Conditions | Copper-catalyzed amination using imidazole |
Why This Matters
This demonstrates the compound's unique ability to deliver a single, pure intermediate in high yield, eliminating costly and time-consuming separation steps required for less selective analogs.
- [1] Analyzing the synthesis route of 622392-04-5. (2021). Pyrazines.com. (Reports 85% yield for amination of 2-bromo-5-iodopyrazine). View Source
